N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and an isoxazole ring, both of which are known for their significant biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The compound N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide, also known as N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The compound’s interaction with its targets and any resulting changes would depend on the specific biological and pharmacological characteristics of the compound.
Biochemical Pathways
Furan derivatives are known to have a wide range of advantageous biological and pharmacological characteristics . They have been employed in a number of distinct disease areas, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents , suggesting that they may have significant molecular and cellular effects.
Action Environment
The effectiveness of furan derivatives as medicines in a number of distinct disease areas suggests that they may be robust to a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of 5-phenylisoxazole-3-carboxylate: This intermediate is synthesized by cyclizing a precursor with hydroxylamine hydrochloride in methanol under reflux conditions.
Conversion to 5-phenylisoxazole-3-carbohydrazide: The intermediate is then reacted with hydrazine hydrate in methanol under reflux to yield the carbohydrazide.
Final Coupling: The 5-phenylisoxazole-3-carbohydrazide is coupled with furan-2-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Both the furan and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide: shares similarities with other furan and isoxazole derivatives, such as:
Uniqueness
Unique Structural Features: The combination of furan and isoxazole rings in a single molecule provides a unique set of biological activities.
Enhanced Biological Activity: The presence of both rings allows for multiple modes of action, making it more versatile compared to compounds with only one of these rings.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(13-7-4-8-19-13)16-10-12-9-14(20-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJODVPSJVDCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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